Cas no 7741-28-8 (7-hydroxy-3-(6-methoxy-1,3-benzodioxol-5-yl)-4H-chromen-4-one)

7-hydroxy-3-(6-methoxy-1,3-benzodioxol-5-yl)-4H-chromen-4-one structure
7741-28-8 structure
Nome del prodotto:7-hydroxy-3-(6-methoxy-1,3-benzodioxol-5-yl)-4H-chromen-4-one
Numero CAS:7741-28-8
MF:C17H12O6
MW:312.273585319519
CID:983453
PubChem ID:5385091

7-hydroxy-3-(6-methoxy-1,3-benzodioxol-5-yl)-4H-chromen-4-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 7-hydroxy-3-(6-methoxy-1,3-benzodioxol-5-yl)-4H-chromen-4-one
    • 7-hydroxy-3-(6-methoxy-1,3-benzodioxol-5-yl)chromen-4-one
    • 6'-methoxypseudobaptegenin
    • 7-Hydroxy-3-(6-methoxy-benzo[1,3]dioxol-5-yl)-chromen-4-on
    • 7-hydroxy-3-(6-methoxy-benzo[1,3]dioxol-5-yl)-chromen-4-one
    • 7-hydroxy-6'-methoxy-3',4'-methylenedioxyisoflavone
    • 7-hydroxy-6'-methoxy-3',4'-methylenedioxy-isoflavone
    • AC1NTODE
    • AC1Q4F43
    • AG-H-09687
    • Cuneatin
    • Maximaisoflavone G
    • NSC382029
    • CHEMBL519221
    • LMPK12050087
    • 4H-1-Benzopyran-4-one, 7-hydroxy-3-(6-methoxy-1,3-benzodioxol-5-yl)-
    • NSC-382029
    • UNII-5H0001JL2T
    • NCI60_003639
    • 7-Hydroxy-3-(6-methoxy-1,3-benzodioxol-5-yl)-4H-1-benzopyran-4-one
    • Maxima isoflavone G
    • NSC 382029
    • 5H0001JL2T
    • DTXSID00228121
    • ISOFLAVONE, 7-HYDROXY-2'-METHOXY-4',5'-(METHYLENEDIOXY)-
    • 7741-28-8
    • DS-009226
    • 7-Hydroxy-3-(6-methoxybenzo[1,3]dioxol-5-yl)chromen-4-one
    • Inchi: InChI=1S/C17H12O6/c1-20-13-6-16-15(22-8-23-16)5-11(13)12-7-21-14-4-9(18)2-3-10(14)17(12)19/h2-7,18H,8H2,1H3
    • Chiave InChI: BHIIMRBCELSOFD-UHFFFAOYSA-N
    • Sorrisi: COC1=CC2=C(C=C1C3=COC4=C(C3=O)C=CC(=C4)O)OCO2

Proprietà calcolate

  • Massa esatta: 312.06336
  • Massa monoisotopica: 312.06338810g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 2
  • Complessità: 503
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 74.2Ų
  • XLogP3: 2.6

Proprietà sperimentali

  • PSA: 74.22
  • LogP: 2.90290
Fornitori consigliati
Synrise Material Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd
上海贤鼎生物科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海贤鼎生物科技有限公司